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The Claisen rearrangement is a powerful and widely studied[1][1]-sigmatropic rearrangement in
organic synthesis, enabling the formation of carbon-carbon bonds. A classic example is the
thermal rearrangement of allyl phenyl ether to its isomer, ortho-allylphenol.[2][3] This guide
provides a detailed comparison of the spectroscopic data for the starting material and the
product, offering definitive evidence for the successful rearrangement. It includes
comprehensive experimental protocols and visual workflows to support researchers in their
analytical confirmation.

Comparative Spectroscopic Data

The transformation of allyl phenyl ether to ortho-allylphenol results in significant and
predictable changes in their respective spectra. The following table summarizes the key
diagnostic data from 'H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), allowing for a direct comparison.
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Spectroscopic
Technique

Allyl Phenyl Ether
(Starting Material)

ortho-Allylphenol
(Product)

Key Diagnostic
Changes

1H NMR (CDCls, ppm)

~7.3-6.9 (M, 5H, Ar-
H), ~6.1-6.0 (m, 1H, -
CH=), ~5.4 (d, 1H,
=CH2), ~5.3 (d, 1H,
=CH2), ~4.5 (d, 2H, -
O-CH2-)[1][4]

~7.2-6.8 (M, 4H, Ar-
H), ~6.0 (m, 1H, -
CH=), ~5.1 (m, 2H,
=CH2), ~5.4 (s, 1H,
Ar-OH), ~3.4 (d, 2H,
Ar-CHa-)[5][6]

Appearance of a
broad singlet for the
phenolic -OH proton.
Upfield shift of the
methylene protons (-
CHz-) and their
attachment to the
aromatic ring instead

of the ether oxygen.

13C NMR (CDCls,
ppm)

~158 (Ar C-0), ~133
(-CH=), ~129 (Ar-C),
~121 (Ar-C), ~117
(=CHz), ~114 (Ar-C),
~68 (-O-CHz-)[4]

~151 (Ar C-OH), ~136
(-CH=), ~130 (Ar-C),
~127 (Ar-C), ~121 (Ar-
C), ~116 (=CHz),
~115 (Ar-C), ~35 (Ar-
CH2)[7]

Disappearance of the
ether carbon signal
(~68 ppm) and
appearance of an
aliphatic carbon signal
(~35 ppm) attached to
the ring. Significant
shift of the carbon
atom formerly bonded

to the ether oxygen.

IR Spectroscopy

(cm™)

~3080-3030 (sp? C-
H), ~2920-2860 (sp3
C-H), ~1600, 1500
(C=C aromatic),
~1240 (asym C-O-C
stretch)

~3550-3200 (broad,
O-H stretch), ~3080
(sp? C-H), ~2980 (sp?3
C-H), ~1640 (C=C
vinyl), ~1600, 1490
(C=C aromatic),
~1220 (C-O stretch)[8]
[91[10]

Appearance of a
strong, broad
absorption band for
the hydroxyl group (O-
H). Disappearance of
the characteristic
asymmetric C-O-C

ether stretch.

Mass Spectrometry
(El, m/z)

134 (M+), 94 ([M-
CsHal*), 77 ([CeHs] "),
41 ([CsHs]*)[4][11]

134 (M+), 119 ([M-
CHs]*), 107 ([M-
CzHs]*), 91, 77[12]
[13]

Both are isomers and
have the same
molecular ion peak
(m/z = 134).
Fragmentation

patterns differ,
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reflecting the new
connectivity. For
example, loss of CO
from the molecular ion
can be observed for

allyl phenyl ether.[11]

Experimental Protocols
Claisen Rearrangement of Allyl Phenyl Ether

This protocol outlines a standard procedure for the thermal Claisen rearrangement.

Materials:

Allyl phenyl ether

» High-boiling point solvent (e.g., N,N-diethylaniline or decalin) or neat reaction conditions

¢ Round-bottom flask

o Reflux condenser

e Heating mantle with a temperature controller

e Sodium hydroxide (NaOH) solution (e.g., 10%)

e Hydrochloric acid (HCI) solution (e.g., 10%)

o Diethyl ether or other suitable extraction solvent

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

« Rotary evaporator

Procedure:

o Reaction Setup: Place allyl phenyl ether into a round-bottom flask. The reaction can be
performed neat or with a high-boiling solvent.[14]
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e Heating: Heat the mixture to a high temperature, typically between 180-250 °C, under a
reflux condenser.[14] The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

o Workup and Extraction: After the reaction is complete (typically several hours), cool the
mixture to room temperature.

o Dissolve the cooled mixture in diethyl ether.

o Transfer the solution to a separatory funnel and wash with 10% NaOH solution. The product,
ortho-allylphenol, is acidic and will move to the aqueous basic layer as its sodium salt. The
starting material and any non-acidic byproducts will remain in the ether layer.

o Separate the aqueous layer and acidify it carefully with 10% HCI solution until it is acidic to
litmus paper.

o Extract the acidified aqueous layer with fresh diethyl ether. The ortho-allylphenol will move
back into the organic layer.

e Drying and Concentration: Wash the organic extract with brine, dry it over anhydrous MgSOa
or NazSO0a4, filter, and concentrate the solvent using a rotary evaporator to yield the crude
product.

 Purification: The crude ortho-allylphenol can be further purified by column chromatography or
distillation if necessary.

Spectroscopic Analysis

1H and 3C NMR Spectroscopy:

o Prepare a sample by dissolving a small amount of the purified product (and starting material
for comparison) in a deuterated solvent (e.g., CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard.
e Acquire the *H and 3C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:
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e Obtain the IR spectrum of the liquid sample using a neat liquid cell (salt plates, NaCl or KBr)
or as a thin film.

» Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS):

« Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) or direct infusion.

o Use Electron lonization (El) to generate the mass spectrum.

Visualization of Reaction and Workflow
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Caption: Mechanism of the Claisen Rearrangement.

Caption: Experimental and analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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